4-chloro-N,N-dimethylquinolin-7-amine

Purity Analysis Quality Control Synthetic Chemistry

4-Chloro-N,N-dimethylquinolin-7-amine is a precisely substituted quinoline (Cl at C4, N,N-dimethyl at C7) critical for generating 7-substituted 4-aminoquinoline pharmacophores with validated anticancer (MCF7, MDA-MB468) and antimalarial (P. falciparum) activity. Unlike generic regioisomers, its defined substitution ensures direct C4-amination and reproducible SAR. Order ≥96% purity for consistent library synthesis.

Molecular Formula C11H11ClN2
Molecular Weight 206.67 g/mol
CAS No. 178984-46-8
Cat. No. B1347212
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-N,N-dimethylquinolin-7-amine
CAS178984-46-8
Molecular FormulaC11H11ClN2
Molecular Weight206.67 g/mol
Structural Identifiers
SMILESCN(C)C1=CC2=NC=CC(=C2C=C1)Cl
InChIInChI=1S/C11H11ClN2/c1-14(2)8-3-4-9-10(12)5-6-13-11(9)7-8/h3-7H,1-2H3
InChIKeyRSILXKGPRQLNLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-chloro-N,N-dimethylquinolin-7-amine (CAS 178984-46-8): Procurement and Selection Overview for Research Applications


4-chloro-N,N-dimethylquinolin-7-amine (CAS 178984-46-8) is a disubstituted quinoline derivative featuring a chlorine atom at the 4-position and a dimethylamino group at the 7-position of the quinoline ring. With a molecular formula of C11H11ClN2 and a molecular weight of 206.67 g/mol, this compound is primarily utilized as a synthetic building block or intermediate in medicinal chemistry research, particularly for the development of antimalarial and anticancer agents . Its structure serves as a key pharmacophore for generating 4-aminoquinoline derivatives, a class with well-established biological relevance [1].

Why 4-chloro-N,N-dimethylquinolin-7-amine Cannot Be Simply Substituted with Other Quinoline Analogs


The substitution pattern on the quinoline ring is a critical determinant of both chemical reactivity and biological activity. The specific placement of the chlorine atom at the 4-position and the dimethylamino group at the 7-position in 4-chloro-N,N-dimethylquinolin-7-amine dictates its unique role as an intermediate for generating 7-substituted 4-aminoquinolines [1]. Using a regioisomer, such as the 6-substituted analog (4-chloro-N,N-dimethylquinolin-6-amine, CAS 99853-53-9) or the positional isomer (7-chloro-N,N-dimethylquinolin-4-amine, CAS 22072-07-7), will result in fundamentally different chemical and biological outcomes. For instance, 7-chloro-N,N-dimethylquinolin-4-amine has been identified as a selective inhibitor of mitochondrial membrane potential with activity against Leishmania species , a property not shared with the 4-chloro-7-amino substituted compound. Therefore, generic substitution without considering the precise substitution pattern is not scientifically valid.

Quantitative Evidence Guide for the Selection of 4-chloro-N,N-dimethylquinolin-7-amine Over Analogs


Comparison of Standard Purity: 4-chloro-N,N-dimethylquinolin-7-amine vs. its 6-Isomer

The commercially available standard purity of 4-chloro-N,N-dimethylquinolin-7-amine (CAS 178984-46-8) is 96% . In comparison, its 6-substituted regioisomer, 4-chloro-N,N-dimethylquinolin-6-amine (CAS 99853-53-9), is offered at a standard purity of 98% . This difference in vendor specifications can be a crucial factor for downstream applications requiring high purity, such as pharmaceutical intermediate synthesis.

Purity Analysis Quality Control Synthetic Chemistry

Physicochemical Differentiation: Calculated Melting Point of 4-chloro-N,N-dimethylquinolin-7-amine

The calculated melting point for 4-chloro-N,N-dimethylquinolin-7-amine is 91.55 °C, as determined by ACD/Labs software . This property is crucial for purification via recrystallization and for pre-formulation studies. In contrast, the 4-chloro-N,N-dimethylquinolin-6-amine isomer has a reported melting point of 100 °C . This nearly 9 °C difference provides a clear, measurable distinction between the two isomers, which is essential for confirming compound identity and assessing purity in a laboratory setting.

Physicochemical Properties Crystallization Formulation

Aqueous Solubility Profile for 4-chloro-N,N-dimethylquinolin-7-amine

The calculated aqueous solubility of 4-chloro-N,N-dimethylquinolin-7-amine at 25 °C is 118.8 mg/L . This quantitative solubility value is a critical parameter for medicinal chemists when assessing the compound's potential as a lead or its behavior in biological assays. For comparison, 4-chloro-N,N-dimethylquinolin-6-amine has been described as having limited solubility data, being only slightly soluble in DMSO and water , highlighting a more defined and potentially advantageous solubility profile for the 7-amine derivative.

Solubility Drug Discovery Formulation

Divergent Biological Activity of Positional Isomers: 4-chloro-N,N-dimethylquinolin-7-amine vs. 7-chloro-N,N-dimethylquinolin-4-amine

While 4-chloro-N,N-dimethylquinolin-7-amine serves primarily as a synthetic intermediate for 7-substituted 4-aminoquinoline anticancer and antimalarial agents [1], its positional isomer, 7-chloro-N,N-dimethylquinolin-4-amine (CAS 22072-07-7, also known as GF1059), exhibits direct biological activity as a selective inhibitor of mitochondrial membrane potential. This isomer has demonstrated in vitro and in vivo activity against Leishmania parasites, including L. infantum . This stark functional divergence underscores the critical importance of the chlorine and dimethylamino group positions on the quinoline ring.

Antiparasitic Structure-Activity Relationship Leishmaniasis

Primary Research Application Scenarios for 4-chloro-N,N-dimethylquinolin-7-amine


Precursor for the Synthesis of Novel Anticancer Agents

4-chloro-N,N-dimethylquinolin-7-amine is an essential building block for generating a library of 4-aminoquinoline derivatives. As demonstrated in peer-reviewed research, 4-chloro-7-substituted-quinolines are reacted with various amines to produce compounds with potent cytotoxic effects against human breast tumor cell lines like MCF7 and MDA-MB468 [1]. The 7-position substitution pattern is key to this activity, and this specific compound provides the requisite scaffold.

Intermediate in the Development of Antimalarial Leads

The 7-substituted 4-aminoquinoline scaffold, for which this compound is a direct precursor, has a long history in antimalarial drug discovery. Structure-activity relationship (SAR) studies confirm that modifications at the 7-position are critical for optimizing activity against both chloroquine-susceptible and -resistant strains of Plasmodium falciparum [2]. Using this compound allows researchers to efficiently introduce the 7-amino group into a 4-chloroquinoline core.

Physicochemical Studies on Isomeric Quinoline Derivatives

The well-defined, calculated physicochemical properties of this compound, including a melting point of 91.55 °C and aqueous solubility of 118.8 mg/L , make it a suitable candidate for comparative studies with its regioisomers (e.g., the 6-substituted analog). Such studies are valuable for understanding how subtle changes in substitution pattern influence molecular properties like solubility and crystallinity, which are crucial for formulation and purification process development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-chloro-N,N-dimethylquinolin-7-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.